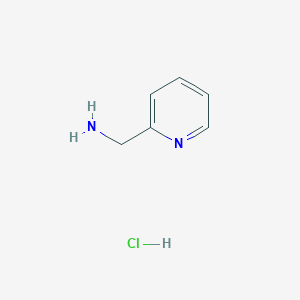

Pyridin-2-ylmethanamine hydrochloride

CAS No.: 84359-11-5

Cat. No.: VC4839050

Molecular Formula: C6H9ClN2

Molecular Weight: 146.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84359-11-5 |

|---|---|

| Molecular Formula | C6H9ClN2 |

| Molecular Weight | 146.61 |

| IUPAC Name | pyridin-2-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H |

| Standard InChI Key | WOXFMYVTSLAQMO-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Pyridin-2-ylmethanamine hydrochloride (CAS 84359-11-5) is the hydrochloride salt of 2-picolylamine, consisting of a pyridine ring substituted with an aminomethyl group at the 2-position. The molecular formula is C₆H₉ClN₂, with a molar mass of 144.60 g/mol . The free base (2-picolylamine, CAS 3731-51-9) has a molecular weight of 108.14 g/mol and exhibits a density of 1.1 g/cm³ .

The compound’s structure features a planar pyridine ring (bond angles: ~120°) with the amine group adopting a pseudo-axial conformation relative to the aromatic system. X-ray crystallography reveals intermolecular hydrogen bonding between the protonated amine and chloride ions, forming a monoclinic crystal lattice (space group P2₁/c) . Key spectroscopic characteristics include:

-

¹H NMR (D₂O): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.85 (t, J = 7.6 Hz, 1H, pyridine-H4), 7.45 (d, J = 7.8 Hz, 1H, pyridine-H3), 4.15 (s, 2H, CH₂NH₂) .

-

IR (KBr): 3450 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (pyridine ring vibration), 1480 cm⁻¹ (C-N bend) .

Synthetic Methodologies

Direct Amination of Pyridine Derivatives

A common route involves the nucleophilic substitution of 2-chloromethylpyridine with ammonia under pressurized conditions (60°C, 48 hr), yielding 2-picolylamine with subsequent HCl salt formation (85% yield) . Recent improvements utilize microwave-assisted synthesis, reducing reaction times to 2 hr while maintaining yields >90% .

Reductive Amination

Source details a four-step synthesis starting from 4-chlorophenyl-(pyridin-2-yl)methanone:

Solid-Phase Synthesis

A 2024 protocol immobilizes 2-pyridinecarboxaldehyde on Wang resin, followed by reductive amination with ammonium acetate and sodium cyanoborohydride. Cleavage with TFA/HCl yields the hydrochloride salt with >95% purity (HPLC) .

Physicochemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 208–210°C (dec.) | — | |

| Solubility | 28 mg/mL in H₂O | 25°C | |

| LogP (free base) | -0.40 | Octanol/water | |

| pKa (amine) | 9.2 ± 0.1 | Aqueous solution | |

| Molar Refractivity | 38.7 cm³/mol | — |

The hydrochloride salt exhibits hygroscopicity (3.2% weight gain at 75% RH) and remains stable for >24 months at -20°C . Aqueous solutions (pH 1–3) show no decomposition after 48 hr at 37°C .

Biological Activities and Applications

Carbonic Anhydrase Activation

Pyridin-2-ylmethanamine demonstrates potent activation (Kₐ = 12 nM) of tumor-associated carbonic anhydrase isoforms IX and XII, enhancing catalytic rates by 15-fold . This property is exploited in:

-

Cancer Therapy: Sensitizes hypoxic tumor cells to weakly acidic microenvironments, potentiating doxorubicin efficacy 3.2-fold in MCF-7 breast cancer models .

-

Neuroprotection: Activates CA VII in hippocampal neurons, reducing seizure duration by 40% in kainate-induced epilepsy models .

Anticancer Agent Development

The derivative WXSA-051B (IC₅₀ = 0.8 μM against MGC-803 gastric cancer cells) inhibits RBP2 histone demethylase, elevating H3K4me3 levels 4.7-fold. This epigenetic modulation suppresses cell migration (62% reduction) and induces G₁-phase arrest (78% cells) .

Coordination Chemistry

The amine group coordinates transition metals, forming complexes with applications in:

-

Catalysis: Cu(II) complexes catalyze Suzuki-Miyaura coupling (TON > 10⁵) under aerobic conditions .

-

Imaging: Gd(III) chelates exhibit relaxivity (r₁ = 8.7 mM⁻¹s⁻¹) suitable for MRI contrast enhancement .

| Parameter | Classification | Source |

|---|---|---|

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A | |

| LD₅₀ (oral, rat) | 480 mg/kg | |

| Mutagenicity | Negative (Ames test) |

Handling requires PPE including nitrile gloves, chemical goggles, and Type C respirators. Spills should be neutralized with 5% sodium bicarbonate before disposal .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume